molecular formula C27H25N5O3 B2851980 2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034445-19-5

2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2851980
CAS No.: 2034445-19-5
M. Wt: 467.529
InChI Key: GHJFKCAKVXKBRQ-UHFFFAOYSA-N
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Description

2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a unique combination of structural elements, including a 1,2,4-oxadiazole ring, a piperazine moiety, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate acyl hydrazide with a nitrile under acidic or basic conditions.

    Synthesis of the piperazine derivative: The piperazine moiety can be introduced by reacting the oxadiazole intermediate with a suitable piperazine derivative.

    Coupling with the benzoisoquinoline core: The final step involves coupling the piperazine-oxadiazole intermediate with a benzoisoquinoline derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzoisoquinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenyl ring or the benzoisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic effects. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity, while the benzoisoquinoline core can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar bioactivities.

    Piperazine derivatives: Compounds containing the piperazine moiety are known for their pharmacological properties.

    Benzoisoquinoline derivatives: These compounds are studied for their potential therapeutic effects.

Uniqueness

What sets 2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is the combination of these three structural elements, which may result in unique pharmacological profiles and enhanced bioactivity compared to its individual components or simpler analogs.

Properties

IUPAC Name

2-[2-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c33-26-21-10-4-8-19-9-5-11-22(24(19)21)27(34)32(26)17-16-30-12-14-31(15-13-30)18-23-28-25(29-35-23)20-6-2-1-3-7-20/h1-11H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJFKCAKVXKBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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